ethyl 4-({6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including nitro, hydrazine, oxadiazole, pyrazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the condensation of 2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to form the oxadiazole ring: The hydrazone intermediate is then subjected to cyclization with an appropriate reagent, such as phosphorus oxychloride, to form the oxadiazole ring.
Formation of the pyrazine ring: The oxadiazole intermediate undergoes further cyclization with a suitable reagent, such as ethyl acetoacetate, to form the pyrazine ring.
Coupling with ethyl 4-aminobenzoate: The final step involves the coupling of the pyrazine intermediate with ethyl 4-aminobenzoate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of ETHYL 4-({6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
ETHYL 4-({6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Application in the study of biological pathways and mechanisms due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 4-({6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-({6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE
- ETHYL 4-({6-[(2E)-2-[(2-AMINOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE
- ETHYL 4-({6-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE
Uniqueness
ETHYL 4-({6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)BENZOATE is unique due to the presence of the nitro group, which imparts specific reactivity and biological activity
Properties
Molecular Formula |
C20H16N8O5 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 4-[[5-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate |
InChI |
InChI=1S/C20H16N8O5/c1-2-32-20(29)12-7-9-14(10-8-12)22-16-17(24-19-18(23-16)26-33-27-19)25-21-11-13-5-3-4-6-15(13)28(30)31/h3-11H,2H2,1H3,(H,22,23,26)(H,24,25,27)/b21-11+ |
InChI Key |
JCELZPSKEJJCRI-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.